molecular formula C9H9F3O B3023649 2-Phenyl-1,1,1-trifluoropropan-2-ol CAS No. 426-54-0

2-Phenyl-1,1,1-trifluoropropan-2-ol

Cat. No. B3023649
Key on ui cas rn: 426-54-0
M. Wt: 190.16 g/mol
InChI Key: HYUUEULUXBVXSG-UHFFFAOYSA-N
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Patent
US05716756

Procedure details

1,1,1-Trifluoro-2-phenylpropan-2-ol was prepared from benzene and 1,1,1-trifluoroacetone by an AlCl3 -catalyzed Friedel-Crafts reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([CH3:5])=[O:4].[Al+3].[Cl-].[Cl-].[Cl-].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[F:1][C:2]([F:7])([F:6])[C:3]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([OH:4])[CH3:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C)(O)C1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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